molecular formula C10H6BrClN2O B2375608 2-(4-Bromophenoxy)-5-chloropyrimidine CAS No. 1538671-54-3

2-(4-Bromophenoxy)-5-chloropyrimidine

Cat. No.: B2375608
CAS No.: 1538671-54-3
M. Wt: 285.53
InChI Key: BLSYXWYGLAKAGU-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromophenoxy group at the second position and a chlorine atom at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 4-bromophenol with 2,5-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom at the second position by the bromophenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-5-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fifth position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can undergo coupling reactions with boronic acids or other aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.

Major Products Formed

    Aminated Derivatives: Substitution with amines can yield aminated derivatives.

    Thiolated Derivatives: Substitution with thiols can produce thiolated derivatives.

    Biaryl Compounds: Coupling reactions can form biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromophenoxy)-5-chloropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-5-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance the compound’s binding affinity to target proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: Similar in structure but with an ethanol group instead of a pyrimidine ring.

    4-Bromophenol: Contains the bromophenoxy group but lacks the pyrimidine ring.

    2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: A triazine derivative with three bromophenoxy groups.

Uniqueness

2-(4-Bromophenoxy)-5-chloropyrimidine is unique due to the combination of the bromophenoxy group and the chloropyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenoxy)-5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYXWYGLAKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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